ethyl 2-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Esterification Reactions: These reactions involve the formation of an ester group by reacting an acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-Methoxycarbonylphenylboronic acid: Known for its use in Suzuki–Miyaura coupling reactions.
Pinacol boronic esters: Utilized in various organic synthesis reactions.
The unique structure and functional groups of ETHYL 2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE make it a valuable compound for a wide range of scientific research applications.
Properties
Molecular Formula |
C20H22N4O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O6/c1-3-30-20(28)23-9-8-16-14(11-23)10-18(26)24(22-16)12-17(25)21-15-6-4-13(5-7-15)19(27)29-2/h4-7,10H,3,8-9,11-12H2,1-2H3,(H,21,25) |
InChI Key |
IJVSYWVPADDXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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